molecular formula C7H9NO3 B12871539 (E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one

(E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one

Cat. No.: B12871539
M. Wt: 155.15 g/mol
InChI Key: AICWMWCDZWKCBN-AATRIKPKSA-N
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Description

(E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one is a substituted isoxazol-5(4H)-one derivative characterized by a methoxyethylidene group at the 4-position and a methyl group at the 3-position. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, anticancer, and herbicidal properties. The (E)-configuration of the ethylidene group distinguishes it from the more commonly reported (Z)-isomers in the literature. Its synthesis typically involves multicomponent reactions (MCRs) using catalysts such as modified β-cyclodextrins or green solvents, aligning with modern sustainable chemistry practices .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

(4E)-4-(1-methoxyethylidene)-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C7H9NO3/c1-4-6(5(2)10-3)7(9)11-8-4/h1-3H3/b6-5+

InChI Key

AICWMWCDZWKCBN-AATRIKPKSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C(\C)/OC

Canonical SMILES

CC1=NOC(=O)C1=C(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-methylisoxazol-5(4H)-one with an aldehyde or ketone in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of (E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The methoxyethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variations

The substituents on the benzylidene or alkylidene group at the 4-position critically influence properties:

Compound Name Substituent Configuration Biological Activity Reference
4-(4-Hydroxybenzylidene)-3-methylisoxazol-5(4H)-one 4-hydroxyphenyl Z Antioxidant, anticancer
4-(4-Bromobenzylidene)-3-methylisoxazol-5(4H)-one 4-bromophenyl Z Herbicidal (86% inhibition)
4-(3,4-Dimethoxybenzylidene)-3-methylisoxazol-5(4H)-one 3,4-dimethoxyphenyl Z Herbicidal (90% inhibition)
Target Compound 1-methoxyethylidene E Not reported (structural analog) -
  • Structural Analysis: The (Z)-configuration is predominant in reported derivatives due to steric stabilization during synthesis. The (E)-isomer, with a trans-arrangement of substituents, may exhibit altered hydrogen-bonding patterns and crystal packing .

Physicochemical Properties

  • Spectroscopic Data :

    • IR : All derivatives show C=O stretches near 1720–1740 cm⁻¹ and C=N stretches at 1590–1610 cm⁻¹. Methoxy groups exhibit characteristic OCH₃ vibrations at 1270–1285 cm⁻¹ .
    • ¹H NMR : The methyl group at C3 appears as a singlet at δ 2.25–2.30 ppm. The =CH proton resonates at δ 7.37–8.20 ppm, with aromatic protons between δ 6.87–8.77 ppm .
  • Thermal Stability : Melting points range from 129°C (4-(4-methylbenzylidene) derivative) to 214°C (4-(3-ethoxy-4-hydroxybenzylidene) derivative), influenced by substituent polarity and hydrogen-bonding capacity .

Stability and Catalytic Reusability

  • Cu@Met-β-CD retains >90% efficiency after seven reuse cycles, confirmed by unchanged FT-IR spectra .
  • Fruit juice catalysts degrade faster due to enzymatic instability, limiting recyclability .

Biological Activity

(E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Formula

The molecular formula of (E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one is C₉H₉N₃O₂. The structure consists of a methylisoxazole ring with a methoxyethylidene substituent, which contributes to its biological properties.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of (E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one against various cancer cell lines. For instance, in vitro testing has shown that this compound exhibits significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (liver cancer) with IC₅₀ values ranging from 0.9 to 4.5 µM .

The mechanism by which (E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one exerts its cytotoxic effects may involve the induction of apoptosis and cell cycle arrest. The compound's structural features allow it to interact with key cellular targets, disrupting normal cellular functions and promoting programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting antimicrobial activity against various bacterial strains. Preliminary studies indicate that the compound may inhibit bacterial growth by interfering with essential metabolic pathways.

Study 1: Cytotoxic Screening Against MCF-7 Cell Line

A study conducted in 2019 evaluated the cytotoxicity of several derivatives of isoxazole compounds, including (E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one. The results indicated that this compound had a notable effect on the proliferation of MCF-7 cells, demonstrating its potential as an anticancer agent .

Compound NameIC₅₀ (µM)
(E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one2.5
Other derivatives testedVaries

Study 2: Antimicrobial Activity Assessment

In another investigation, (E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one was tested for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited promising inhibition zones, indicating potential for development into an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

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